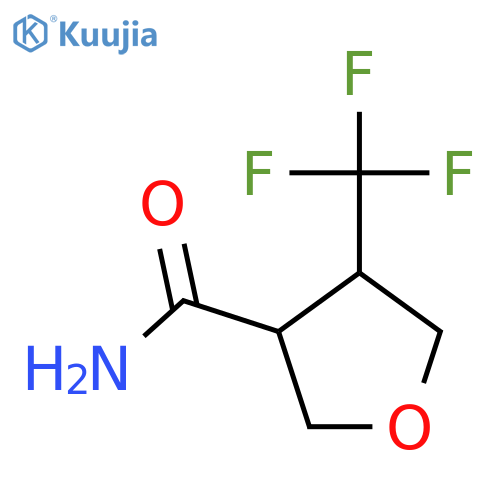Cas no 2172035-70-8 (4-(trifluoromethyl)oxolane-3-carboxamide)

2172035-70-8 structure
商品名:4-(trifluoromethyl)oxolane-3-carboxamide
4-(trifluoromethyl)oxolane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(trifluoromethyl)oxolane-3-carboxamide
- EN300-1653481
- 2172035-70-8
-
- インチ: 1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11)
- InChIKey: YQRMWFFEMJBDSD-UHFFFAOYSA-N
- ほほえんだ: FC(C1COCC1C(N)=O)(F)F
計算された属性
- せいみつぶんしりょう: 183.05071298g/mol
- どういたいしつりょう: 183.05071298g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 52.3Ų
4-(trifluoromethyl)oxolane-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1653481-0.1g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.1g |
$2822.0 | 2023-06-04 | ||
| Enamine | EN300-1653481-2500mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 2500mg |
$6287.0 | 2023-09-21 | ||
| Enamine | EN300-1653481-10000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 10000mg |
$13792.0 | 2023-09-21 | ||
| Enamine | EN300-1653481-1000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 1000mg |
$3207.0 | 2023-09-21 | ||
| Enamine | EN300-1653481-0.5g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.5g |
$3078.0 | 2023-06-04 | ||
| Enamine | EN300-1653481-2.5g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 2.5g |
$6287.0 | 2023-06-04 | ||
| Enamine | EN300-1653481-10.0g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 10g |
$13792.0 | 2023-06-04 | ||
| Enamine | EN300-1653481-0.25g |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 0.25g |
$2950.0 | 2023-06-04 | ||
| Enamine | EN300-1653481-250mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 250mg |
$2950.0 | 2023-09-21 | ||
| Enamine | EN300-1653481-5000mg |
4-(trifluoromethyl)oxolane-3-carboxamide |
2172035-70-8 | 5000mg |
$9301.0 | 2023-09-21 |
4-(trifluoromethyl)oxolane-3-carboxamide 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2172035-70-8 (4-(trifluoromethyl)oxolane-3-carboxamide) 関連製品
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
